Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI) Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI)
Brand Name: Vulcanchem
CAS No.: 177569-92-5
VCID: VC0070794
InChI: InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6,8-10H,1,4-5H2,2-3H3/t8-,9-,10-/m1/s1
SMILES: CC1CCC(C1C=O)C(=C)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI)

CAS No.: 177569-92-5

Main Products

VCID: VC0070794

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI) - 177569-92-5

CAS No. 177569-92-5
Product Name Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI)
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde
Standard InChI InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h6,8-10H,1,4-5H2,2-3H3/t8-,9-,10-/m1/s1
Standard InChIKey JCDLXWAYWSJVTP-OPRDCNLKSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]([C@@H]1C=O)C(=C)C
SMILES CC1CCC(C1C=O)C(=C)C
Canonical SMILES CC1CCC(C1C=O)C(=C)C
Density 0.940-0.952 (20°)
Physical Description Colourless liquid; minty camphoraceous odou
Solubility Insoluble in water; soluble in fats
Miscible at room temperature (in ethanol)
Synonyms Cyclopentanecarboxaldehyde, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5alpha)- (9CI)
PubChem Compound 62095
Last Modified Nov 11 2021
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